![molecular formula C28H22 B14002447 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene CAS No. 55006-98-9](/img/structure/B14002447.png)
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which consists of three benzene rings connected by ethylene bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene typically involves the following steps:
Starting Materials: Benzene and styrene are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often used to facilitate the reaction.
Reaction Steps: The synthesis involves a series of Friedel-Crafts alkylation reactions, where the benzene rings are alkylated with styrene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylene bridges into ethane bridges, resulting in a fully saturated compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.
Triphenylmethane: A compound with three benzene rings connected to a central carbon atom.
1,2-Diphenylethane: A compound with two benzene rings connected by an ethane bridge.
Uniqueness
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is unique due to its three benzene rings connected by ethylene bridges, which imparts distinct chemical and physical properties. Its structure allows for a variety of chemical modifications and applications that are not possible with simpler aromatic hydrocarbons.
属性
CAS 编号 |
55006-98-9 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1-(1-phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-20H,1-2H2 |
InChI 键 |
XZAGUCNCEOAMAE-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3C(=C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
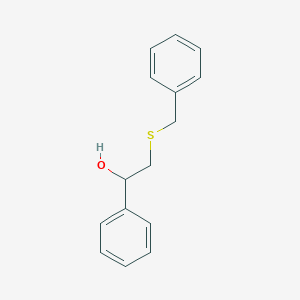
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

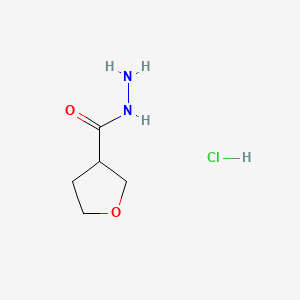
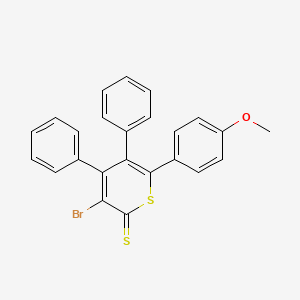
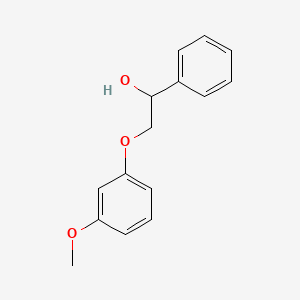
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
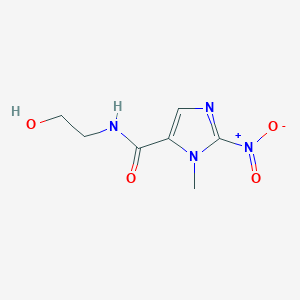
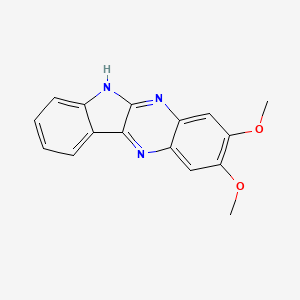
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
